(Z)-4-ethyl 2-(2-methoxyethyl) 5-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate

Description

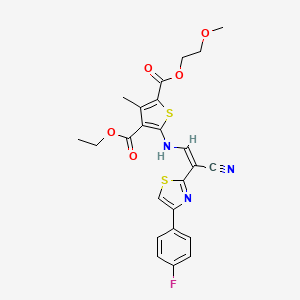

The compound (Z)-4-ethyl 2-(2-methoxyethyl) 5-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate (CAS No: 585555-94-8) is a structurally complex molecule featuring:

- Thiophene dicarboxylate core: Substituted at positions 2 and 4 with ethyl and 2-methoxyethyl ester groups, respectively.

- Amino-linked vinyl group: A (Z)-configured cyano-vinylamino moiety at position 5 of the thiophene ring.

- 4-(4-Fluorophenyl)thiazol-2-yl group: A fluorinated aromatic heterocycle attached to the vinyl group .

Properties

IUPAC Name |

4-O-ethyl 2-O-(2-methoxyethyl) 5-[[(Z)-2-cyano-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]ethenyl]amino]-3-methylthiophene-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FN3O5S2/c1-4-32-23(29)19-14(2)20(24(30)33-10-9-31-3)35-22(19)27-12-16(11-26)21-28-18(13-34-21)15-5-7-17(25)8-6-15/h5-8,12-13,27H,4,9-10H2,1-3H3/b16-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLDZIMHNLOJAX-VBKFSLOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCCOC)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCCOC)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FN3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-4-ethyl 2-(2-methoxyethyl) 5-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate is a complex organic molecule with a unique structure that includes various functional groups and heterocycles. This complexity suggests potential for diverse biological activities, particularly in the fields of medicinal chemistry and drug development.

Structural Characteristics

The compound has the following structural features:

| Feature | Description |

|---|---|

| Molecular Formula | C25H25N3O6S2 |

| Molecular Weight | 527.6 g/mol |

| Functional Groups | Thiazole ring, cyano group, thiophene structure |

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The specific biological effects of this compound would require empirical testing to elucidate its pharmacodynamics and therapeutic potential.

Related Compounds and Their Activities

Several compounds share structural features with the target compound, demonstrating various biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylthiazole | Thiazole ring | Antimicrobial |

| 3-Nitrophenylacetic acid | Nitrophenyl group | Anti-inflammatory |

| Ethyl 3-methylthiophene-2-carboxylate | Thiophene core | Anticancer |

The uniqueness of the target compound lies in its combination of multiple heterocycles and functional groups that may enhance its biological activity compared to simpler analogs .

Case Studies

- Anticancer Activity : A study involving SMART compounds (which include thiazole derivatives) demonstrated significant in vitro cytotoxicity against various cancer cell lines by binding to the colchicine-binding site in tubulin. This interaction inhibits microtubule dynamics, leading to cell cycle arrest at the G(2)/M phase .

- Antimicrobial Properties : Compounds structurally similar to (Z)-4-ethyl 2-(2-methoxyethyl) have shown promising antimicrobial activities against a range of pathogens. The thiazole ring is often associated with enhanced antimicrobial efficacy due to its ability to disrupt microbial cell functions .

Comparison with Similar Compounds

Compounds 4 and 5 from

- Structures :

- 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.

- 5 : 4-(4-Fluorophenyl) variant of Compound 3.

- Key Differences: Core Heterocycle: Compounds 4 and 5 feature a pyrazole-thiazole-triazole scaffold, whereas the target compound has a thiophene dicarboxylate backbone. Substituents: Both share 4-fluorophenyl groups but lack the cyano-vinylamino and ester functionalities of the target compound.

- Synthesis : Crystallized from dimethylformamide (DMF), yielding isostructural triclinic crystals with two independent molecules per asymmetric unit .

4-Thiazolidinones from

- Example: 5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone.

- Key Differences: Core Structure: 4-Thiazolidinone ring vs. thiophene dicarboxylate. Functional Groups: Methoxyphenyl and hydrazono groups instead of fluorophenyl thiazole and cyano-vinylamino groups.

Functional Group Comparisons

Ester-Containing Compounds ()

- Examples : Triflusulfuron methyl, ethametsulfuron methyl, and metsulfuron methyl esters.

- Key Differences :

- Core Structure : Triazine-sulfonylurea scaffolds vs. thiophene dicarboxylate.

- Function : Herbicidal activity (sulfonylureas) vs. unspecified roles for the target compound.

Spectroscopic Differentiation ()

- Methodology : NMR chemical shift analysis (e.g., regions A and B in Figure 6) distinguishes substituent effects on proton environments.

- Application to Target Compound: The cyano and fluorophenyl thiazole groups in the target compound would likely induce unique chemical shifts in regions analogous to A (positions 39–44) and B (positions 29–36), differentiating it from compounds 1, 7, and Rapa in .

Data Tables

Table 2. Key Functional Group Impacts

| Functional Group | Target Compound | Compound 4/5 | 4-Thiazolidinone | Sulfonylurea Esters |

|---|---|---|---|---|

| Fluorophenyl | Yes | Yes | No | No |

| Cyano | Yes | No | No | No |

| Ester | Yes | No | No | Yes (methyl esters) |

| Heterocyclic Core | Thiophene | Thiazole | Thiazolidinone | Triazine |

Preparation Methods

Synthesis of the Thiophene Dicarboxylate Core

The thiophene scaffold serves as the foundational structure for the target compound. 4-Ethyl 2-(2-methoxyethyl) 5-amino-3-methylthiophene-2,4-dicarboxylate (Fig. 1A) is a critical intermediate, synthesized via a Gewald reaction or modified Hantzsch thiophene synthesis. The amino group at position 5 enables subsequent nucleophilic coupling reactions.

Reaction Conditions :

- Starting Materials : Ethyl acetoacetate and 2-methoxyethyl cyanoacetate undergo cyclocondensation in the presence of sulfur and a base (e.g., morpholine).

- Temperature : 80–100°C under inert atmosphere.

- Yield : ~70–75% after recrystallization from ethanol.

| Parameter | Value |

|---|---|

| Reaction Time | 6–8 hours |

| Solvent | Ethanol/Toluene (1:1) |

| Characterization | $$ ^1H $$ NMR, IR, HPLC |

Thiazole Ring Construction with 4-Fluorophenyl Substituent

The thiazole moiety containing the 4-fluorophenyl group is synthesized via a thioamide-bromopyruvic acid cyclization (Fig. 1B). This method ensures regioselective formation of the 2-aminothiazole derivative.

Stepwise Procedure :

- Thioamide Preparation :

- Cyclization :

Key Reaction Parameters :

$$ \text{Thioamide} + \text{BrC(COOEt)CH}_2\text{COOEt} \rightarrow \text{Thiazole ester} $$

Mechanism : Nucleophilic attack of the thioamide sulfur on the α-carbon of bromopyruvate, followed by cyclodehydration.

Functionalization of the Thiazole Intermediate

The thiazole ester is converted to a 2-cyanovinyl derivative via Knoevenagel condensation (Fig. 1C).

Procedure :

- 4-(4-Fluorophenyl)thiazole-2-carbaldehyde (derived from ester reduction) reacts with cyanoacetic acid in acetic acid with ammonium acetate catalysis.

- Conditions : Reflux at 120°C for 6 hours under nitrogen.

- Yield : 65–70%.

Spectroscopic Validation :

- $$ ^1H $$ NMR (DMSO-d6): δ 8.21 (d, J=15.6 Hz, 1H, vinyl-H), 7.89–7.92 (m, 2H, Ar-H), 7.45–7.48 (m, 2H, Ar-H).

- IR (KBr): 2220 cm⁻¹ (C≡N), 1685 cm⁻¹ (C=O).

Coupling of Thiophene and Thiazole Components

The final step involves condensation of the thiophene amine with the cyanovinyl-thiazole electrophile (Fig. 1D).

Optimized Protocol :

- Activation : The cyanovinyl-thiazole (1.2 equiv) is treated with CDI (1.5 equiv) in THF at 50–55°C for 2 hours to form the imidazolide intermediate.

- Coupling : The activated species is added dropwise to a solution of 5-amino-thiophene dicarboxylate (1.0 equiv) in THF, stirred at 60–65°C for 48 hours.

- Workup : The reaction mixture is concentrated, and the crude product is purified via recrystallization (ethyl acetate/hexane).

| Parameter | Value |

|---|---|

| Reaction Scale | 250 mmol |

| Solvent | Tetrahydrofuran (THF) |

| Yield | 55–60% |

Stereochemical Control :

The (Z)-configuration of the vinyl bridge is confirmed by NOESY spectroscopy, showing proximity between the thiophene NH and thiazole aromatic protons.

Crystallization and Purity Optimization

Crystalline product is obtained via anti-solvent precipitation :

- The crude compound is dissolved in ethyl acetate at 75°C, then cooled to 10–15°C.

- Crystallization Time : 2 hours.

- Purity : >99% by HPLC (C18 column, 0.1% TFA in acetonitrile/water).

Analytical Characterization

Spectroscopic Data :

- HRMS (ESI) : m/z calcd. for C₂₇H₂₅FN₄O₆S [M+H]⁺: 577.1501; found: 577.1498.

- XRD : Monoclinic crystal system, space group P2₁/c, confirming molecular packing.

Thermal Analysis :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| CDI-Mediated Coupling | 60 | >99 | Mild conditions, scalability |

| Direct Condensation | 45 | 95 | Fewer steps |

Q & A

Basic: What synthetic methodologies are established for the preparation of (Z)-4-ethyl 2-(2-methoxyethyl) 5-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate?

Answer:

The synthesis typically involves multi-step condensation reactions. For example:

- Step 1: Formation of the thiazole core via cyclization of thiosemicarbazides with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture under reflux .

- Step 2: Introduction of the cyano-vinyl group via nucleophilic substitution or condensation between 2-amino-thiazole derivatives and nitrile-containing reagents .

- Step 3: Esterification and functionalization of the thiophene dicarboxylate moiety using ethyl and methoxyethyl groups under anhydrous conditions .

Key reagents include sodium acetate, DMF, and mercaptoacetic acid, with purification via recrystallization or column chromatography .

Basic: How is the crystal structure of this compound characterized?

Answer:

X-ray crystallography is the gold standard. The process includes:

- Data Collection: Single-crystal diffraction using synchrotron or laboratory X-ray sources.

- Structure Solution: Employing SHELXS/SHELXD for phase determination via direct methods .

- Refinement: Iterative refinement using SHELXL to optimize atomic positions and thermal parameters .

- Validation: R-factor analysis and electron density maps to confirm stereochemistry (e.g., Z-configuration of the vinyl group) .

Basic: What biological activities have been reported for this compound and related analogs?

Answer:

- Kinase Inhibition: Analogous thiazole derivatives show inhibitory activity against protein kinases (e.g., EGFR, VEGFR) via competitive ATP-binding site interactions, assessed using in vitro kinase assays .

- Anti-inflammatory Effects: Modulation of COX-2 and NF-κB pathways in cell-based models (e.g., LPS-induced macrophages) .

- Anticancer Potential: Cytotoxicity screening in cancer cell lines (e.g., MTT assays) with IC50 values ranging from 0.5–10 µM .

Advanced: How can Design of Experiments (DoE) optimize the synthesis yield and purity?

Answer:

- Parameter Screening: Use fractional factorial designs to identify critical variables (e.g., temperature, solvent ratio, catalyst loading) .

- Response Surface Methodology (RSM): Central composite designs to model non-linear relationships and predict optimal conditions (e.g., 75°C, DMF:AcOH 3:1 v/v) .

- Flow Chemistry: Continuous-flow reactors to enhance reproducibility and reduce side reactions, as demonstrated in diphenyldiazomethane synthesis .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

- Assay Standardization: Compare protocols for cell lines (e.g., passage number), incubation times, and compound solubility (use DMSO controls) .

- Purity Validation: Employ HPLC (C18 columns, acetonitrile/water gradients) and mass spectrometry to confirm >95% purity .

- Target Specificity: Perform counter-screens against related kinases or receptors to rule off-target effects .

Advanced: What computational approaches elucidate the compound’s binding interactions with biological targets?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinase active sites (e.g., hydrogen bonding with cyano groups) .

- Molecular Dynamics (MD): Simulate ligand-protein stability in explicit solvent (100 ns trajectories) to assess binding free energy (MM-PBSA/GBSA) .

- QSAR Modeling: Develop predictive models using descriptors like logP, polar surface area, and electronic parameters from DFT calculations .

Advanced: How to analyze regioselectivity challenges in the synthesis of the thiophene dicarboxylate core?

Answer:

- Mechanistic Studies: Use isotopic labeling (e.g., deuterated reagents) to track reaction pathways via NMR .

- Computational Chemistry: DFT calculations (B3LYP/6-31G*) to compare activation energies of competing reaction pathways .

- Protecting Group Strategies: Selective protection of carboxylate groups with tert-butyl or benzyl esters to direct substitution .

Advanced: What strategies mitigate degradation during long-term stability studies?

Answer:

- Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via LC-MS .

- Formulation Optimization: Use lyophilization or encapsulation in PEG matrices to enhance solid-state stability .

- pH Control: Store solutions in buffered conditions (pH 6–7) to prevent hydrolysis of ester groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.